

# physical and chemical properties of 1-(1-Hydroxy-cyclopentyl)-ethanone

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## Compound of Interest

Compound Name: 1-(1-Hydroxy-cyclopentyl)-ethanone

Cat. No.: B100326

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## An In-depth Technical Guide to 1-(1-Hydroxy-cyclopentyl)-ethanone

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**1-(1-Hydroxy-cyclopentyl)-ethanone**, also known as 1-acetylcyclopentanol, is an organic compound with the chemical formula  $C_7H_{12}O_2$ . It belongs to the class of  $\alpha$ -hydroxy ketones, characterized by a ketone functional group with a hydroxyl group on the adjacent carbon atom. This structural motif is of significant interest in organic synthesis and medicinal chemistry due to its potential for versatile chemical transformations and diverse biological activities. This guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **1-(1-Hydroxy-cyclopentyl)-ethanone**, along with available experimental data.

### Physicochemical Properties

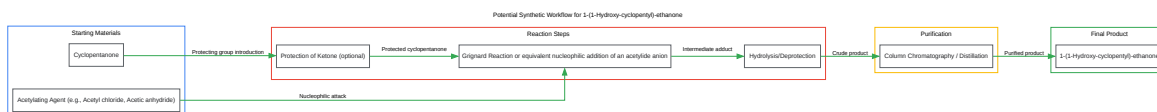
**1-(1-Hydroxy-cyclopentyl)-ethanone** is a colorless to pale yellow liquid at room temperature. [1] A summary of its key physical and chemical properties is presented in the table below. While some experimental data is available, several properties are yet to be determined empirically.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O <sub>2</sub>	[1][2][3][4][5]
Molecular Weight	128.17 g/mol	[1][2][3][4]
CAS Number	17160-89-3	[2][3][4]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	215 °C at 760 mmHg	[6]
Melting Point	Not available	[2]
Density	Not available	[2]
Solubility	Expected to be soluble in organic solvents. The hydroxyl group may confer some solubility in polar solvents.[1]	
InChI Key	PDCCLRAOJRADOX-UHFFFAOYSA-N	[7]

## Synthesis and Experimental Protocols

The synthesis of **1-(1-Hydroxy-cyclopentyl)-ethanone** has been reported in the scientific literature. A key reference for its preparation is found in the Journal of the American Chemical Society.[2] While the full experimental details from this publication require access to the journal archives, a plausible synthetic route can be inferred from general organic chemistry principles, likely involving the acylation of a cyclopentyl precursor.

A general workflow for a potential synthesis is outlined below:



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Caption: A generalized workflow for the synthesis of **1-(1-Hydroxy-cyclopentyl)-ethanone**.

## Chemical Reactivity

As an  $\alpha$ -hydroxy ketone, **1-(1-Hydroxy-cyclopentyl)-ethanone** is expected to exhibit reactivity characteristic of both its alcohol and ketone functional groups.

Reactions of the Hydroxyl Group:

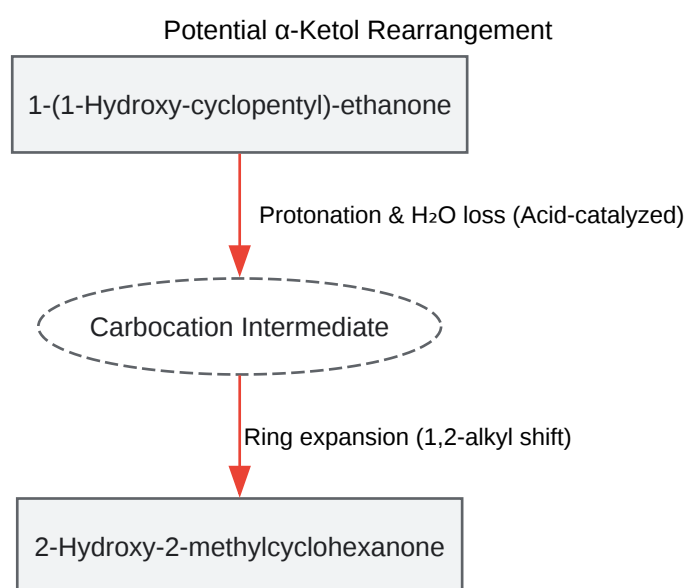
- Esterification: Reaction with carboxylic acids or their derivatives to form esters.
- Etherification: Conversion to ethers under appropriate conditions.
- Oxidation: Oxidation of the tertiary alcohol would require harsh conditions and would likely lead to ring cleavage.

Reactions of the Ketone Group:

- Reduction: Reduction to the corresponding diol.
- Nucleophilic Addition: Reactions with various nucleophiles at the carbonyl carbon.

- Wittig Reaction: Conversion of the carbonyl group to an alkene.

The  $\alpha$ -Ketol Rearrangement: A characteristic reaction of  $\alpha$ -hydroxy ketones is the  $\alpha$ -ketol rearrangement, which involves the migration of an alkyl or aryl group. This rearrangement can be promoted by acid or base and typically leads to a more stable isomeric product. The potential rearrangement of **1-(1-Hydroxy-cyclopentyl)-ethanone** could lead to the formation of a six-membered ring, a cyclohexanone derivative.



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Caption: Plausible acid-catalyzed  $\alpha$ -ketol rearrangement of **1-(1-Hydroxy-cyclopentyl)-ethanone**.

## Spectroscopic Data

Detailed experimental spectroscopic data for **1-(1-Hydroxy-cyclopentyl)-ethanone** is not readily available in public databases. However, based on its structure, the following characteristic signals can be predicted:

<sup>1</sup>H NMR:

- A singlet for the methyl protons ( $-\text{CH}_3$ ).
- Multiplets for the cyclopentyl ring protons ( $-\text{CH}_2-$ ).
- A singlet for the hydroxyl proton ( $-\text{OH}$ ), which may be broad and its chemical shift can be concentration-dependent.

#### $^{13}\text{C}$ NMR:

- A signal for the carbonyl carbon ( $\text{C}=\text{O}$ ) in the downfield region.
- A signal for the carbon bearing the hydroxyl group ( $\text{C}-\text{OH}$ ).
- A signal for the methyl carbon ( $-\text{CH}_3$ ).
- Signals for the cyclopentyl ring carbons.

#### IR Spectroscopy:

- A strong, sharp absorption band for the carbonyl group ( $\text{C}=\text{O}$ ) stretching vibration.
- A broad absorption band for the hydroxyl group ( $\text{O}-\text{H}$ ) stretching vibration.
- Absorption bands for  $\text{C}-\text{H}$  stretching and bending vibrations of the alkyl groups.

#### Mass Spectrometry:

- The molecular ion peak ( $\text{M}^+$ ) should be observable.
- Fragmentation patterns would likely involve the loss of a methyl group, an acetyl group, and water.

## Biological Activity and Toxicology

There is currently a lack of specific studies on the biological activity and toxicology of **1-(1-Hydroxy-cyclopentyl)-ethanone**. However, the broader class of alkyl cyclic ketones has been assessed for their use as fragrance ingredients and generally demonstrates low acute toxicity.

Some related compounds have been shown to cause mild to moderate eye irritation in animal studies.

Given the presence of the  $\alpha$ -hydroxy ketone moiety, which is found in some biologically active natural products, further investigation into the pharmacological properties of **1-(1-Hydroxy-cyclopentyl)-ethanone** may be warranted.

## Conclusion

**1-(1-Hydroxy-cyclopentyl)-ethanone** is a specialty chemical with potential applications in organic synthesis and as a building block for more complex molecules. While some of its basic physicochemical properties have been documented, a significant amount of experimental data, particularly spectroscopic and toxicological information, is still needed for a complete profile. This guide serves as a summary of the currently available information and a foundation for future research and development involving this compound. Researchers are encouraged to consult the primary literature for detailed experimental procedures and to conduct appropriate safety evaluations before use.

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- To cite this document: BenchChem. [physical and chemical properties of 1-(1-Hydroxy-cyclopentyl)-ethanone]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b100326#physical-and-chemical-properties-of-1-1-hydroxy-cyclopentyl-ethanone\]](https://www.benchchem.com/product/b100326#physical-and-chemical-properties-of-1-1-hydroxy-cyclopentyl-ethanone)

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